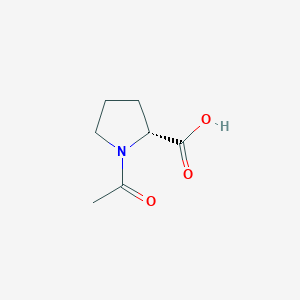

N-acetyl-D-proline

Description

Contextualizing N-Acetylated Amino Acid Derivatives in Biochemical Studies

N-acetylation is a widespread and crucial biochemical reaction involving the transfer of an acetyl group to the nitrogen atom of an amino group, often sourced from acetyl-coenzyme A (acetyl-CoA). creative-proteomics.com This process is a common form of post-translational modification (PTM) in proteins, where the N-terminal amino group of a protein is acetylated. creative-proteomics.com This modification can have significant effects on a protein's function, stability, and localization. creative-proteomics.com For example, N-terminal acetylation can protect proteins from being broken down by proteases, thereby increasing their stability. creative-proteomics.com

Beyond their role in protein modification, N-acetylated amino acids are recognized as a distinct class of metabolites. The occurrence of N-acylated amino acids in biological systems has been known for a long time, with N-acetylated derivatives of all common amino acids having been identified. nih.gov These derivatives are involved in various metabolic pathways and can serve as biomarkers for different metabolic diseases. nih.govresearchgate.net In the realm of synthetic chemistry, N-acetylated amino acid derivatives are valued as versatile building blocks for creating more complex molecules, such as specialized polymers and pharmaceutical reagents. nbinno.com The acetylation of an amino acid can alter its chemical properties, allowing for precise molecular control during synthesis. nbinno.com

Significance of Proline’s Unique Ring Structure in Biological Systems

Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone's amino group, creating a secondary amine within a pyrrolidine (B122466) ring. wikipedia.org This ring structure imparts exceptional conformational rigidity compared to other amino acids. wikipedia.orgnih.gov This rigidity has profound consequences for the structure and function of proteins.

Key impacts of proline's structure include:

Structural Disruption: Proline often acts as a "helix breaker" because its rigid ring cannot fit into the regular backbone conformation of secondary structures like alpha-helices and beta-sheets. wikipedia.orgnih.gov Its nitrogen atom also lacks a hydrogen atom when part of a peptide bond, preventing it from acting as a hydrogen bond donor. wikipedia.org

Inducing Turns: The structural constraints imposed by proline make it common in the turns of protein structures, such as beta-turns, where it facilitates the folding of the polypeptide chain back on itself. wikipedia.orgnih.gov

Polyproline Helices: Sequences of multiple proline residues can form a unique helical structure known as a polyproline helix. nih.govnih.gov This structure is a fundamental component of the protein collagen, which is vital for the structural integrity of connective tissues in animals. wikipedia.org

Slower Peptide Bond Formation: The distinctive structure of proline also affects the efficiency of protein synthesis. The formation of a peptide bond involving proline is considerably slower in the ribosome compared to other amino acids. wikipedia.orgnih.gov

The Stereochemical Importance of D-Configuration in Amino Acid Research

Amino acids, with the exception of glycine, are chiral molecules, existing in two non-superimposable mirror-image forms, or enantiomers: L (levo) and D (dextro). nih.gov In the vast majority of life on Earth, proteins are constructed exclusively from L-amino acids. acs.orglibretexts.org This homochirality is a fundamental characteristic of biochemistry.

However, D-amino acids are not merely laboratory curiosities; they play significant and specific biological roles. acs.org

Bacterial Cell Walls: D-amino acids, particularly D-alanine and D-glutamate, are essential components of the peptidoglycan layer in bacterial cell walls. nih.gov Their presence provides resistance against degradation by proteases that typically recognize and cleave peptide bonds between L-amino acids. nih.gov

Mammalian Nervous System: In mammals, certain D-amino acids function as signaling molecules. For instance, D-serine acts as a co-agonist at NMDA-type glutamate (B1630785) receptors in the brain, playing a role in learning and memory. researchgate.net D-aspartate is involved in regulating hormone synthesis and secretion. researchgate.net

Peptide Stability: The incorporation of D-amino acids into synthetic peptides is a common strategy in drug design. nih.gov Replacing an L-amino acid with its D-enantiomer can make the resulting peptide significantly more resistant to proteolytic enzymes, thereby increasing its stability and bioavailability in a biological system. nih.gov The destabilizing effect of a D-amino acid on secondary structures like alpha-helices is highly dependent on its specific side chain. nih.gov

Table 1: Properties of N-Acetyl-D-Proline

| Property | Value |

| Chemical Formula | C₇H₁₁NO₃ |

| IUPAC Name | (2R)-1-acetylpyrrolidine-2-carboxylic acid |

| Molecular Class | N-acyl-alpha amino acid ymdb.ca |

| Stereochemistry | D-configuration |

| Parent Amino Acid | Proline |

| Functional Groups | Carboxylic acid, Amide (Acetamide), Pyrrolidine ring |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352112 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-68-1 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Acetyl D Proline and Enantiomers

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts. nih.gov This hybrid approach offers a powerful platform for producing chiral molecules like N-acetyl-D-proline under mild conditions, often circumventing the need for complex protection and deprotection steps common in purely chemical methods. nih.gov

Biotechnological Approaches for D-Amino Acid Production via Acetylation

The production of optically pure D-amino acids is a significant area of biotechnology, with acetylation playing a key role. nih.gov One prominent industrial method is the "Acylase Process," which employs the kinetic resolution of a racemic mixture of N-acetyl-D,L-amino acids. frontiersin.orgoie.go.th This process utilizes stereospecific acylase enzymes that selectively hydrolyze one enantiomer, allowing for the separation of the desired D-amino acid or its N-acetylated form. For instance, N-acyl-D-amino acid deacylases (EC 3.5.1.81), also known as D-acylases, are used for their marked stereospecificity in resolving these mixtures. nih.gov

A more recent innovation involves engineering metabolic pathways in bacteria, such as Escherichia coli. nih.gov An artificial pathway can be designed by expressing a racemase, which converts L-amino acids to a racemic mixture, and an N-acetyltransferase. nih.gov The N-acetyltransferase then selectively acetylates the D-enantiomer, producing N-acetyl-D-amino acids. nih.gov This strategy is advantageous as it can potentially convert a simple carbon source directly into the desired product and avoids the potential cytotoxicity of free D-amino acids to the host organism. nih.govresearchgate.net This platform has been successfully demonstrated for several amino acids, achieving titers of up to 8.025 g/L for N-acetyl-D-phenylalanine. nih.gov

Enzyme Cascade Systems for Stereoselective N-Acetyl-D-Amino Acid Generation

Enzyme cascade systems, where multiple enzymes work in concert in a single pot, offer an efficient route to N-acetyl-D-amino acids by overcoming equilibrium limitations and reducing downstream processing. researchgate.net A highly effective strategy is the dynamic kinetic resolution (DKR) of N-acetyl-D,L-amino acids. nih.gov This approach pairs a racemase with a stereoselective acylase.

The most established DKR systems couple an N-succinyl-amino acid racemase (NSAR) with a D-specific acylase. frontiersin.orgnih.gov The NSAR continuously converts the unreactive N-acetyl-L-amino acid into the N-acetyl-D-amino acid, which is then consumed by the D-acylase. nih.gov This dynamic process can theoretically achieve a 100% yield of the desired enantiomerically pure D-amino acid. nih.gov While often used for deacylation to produce the free D-amino acid, the N-acetylated form is the key intermediate.

Other multi-enzyme cascades have been developed that can be adapted for these syntheses. researchgate.net For example, systems combining D-amino acid transaminases with auxiliary enzymes for cofactor recycling can produce D-amino acids from α-keto acids with high yields (95–99%) and excellent enantiomeric excess (>99%). researchgate.net These D-amino acids can then be subjected to stereoselective acetylation.

Interactive Table 1: Selected Enzyme Cascade Systems for D-Amino Acid Production

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides direct, non-biological routes to enantiomerically pure compounds. For this compound, this involves the stereoselective synthesis of the D-proline core followed by a controlled acetylation step.

Catalytic Asymmetric Hydrogenation in D-Proline Synthesis

Catalytic asymmetric hydrogenation is a powerful method for establishing chirality. ajchem-b.com The synthesis of D-proline can be achieved with high optical purity through the asymmetric catalytic hydrogenation of a precursor like pyrrolidine-2-formaldehyde. google.com A patented method describes using a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir, for this transformation. google.com The process involves dissolving the substrate in an organic solvent, adding the catalyst and an organic base, and reacting under hydrogen pressure. google.com This approach is noted for its efficiency, requiring only a small amount of a reusable catalyst, and utilizing common, environmentally benign solvents. google.com

Interactive Table 2: Asymmetric Hydrogenation for D-Proline Synthesis

Derivatization Strategies for Enhanced Functionality

Derivatization of this compound or its precursors can enhance its functionality for specific applications, ranging from improving its utility in synthesis to enabling sensitive analytical detection.

The acetylation of the nitrogen atom is itself a crucial derivatization, serving to protect the amine group. sigmaaldrich.com Further modifications can be made to other parts of the molecule. For instance, the carboxyl group can be esterified, such as through methylation with methanolic HCl, prior to acetylation. sigmaaldrich.comsigmaaldrich.com This protection strategy improves chromatographic properties for GC analysis by increasing volatility and improving peak shape. sigmaaldrich.com

Other derivatization strategies focus on enhancing detection for analytical purposes. mdpi.com The use of chiral derivatizing reagents (CDRs) is a key strategy for the enantioselective quantification of amino acids by liquid chromatography–mass spectrometry (LC-MS). mdpi.com Reagents such as N-acetyl-L-cysteine (NAC) can be reacted with amino acids to form diastereomers that are separable on standard chromatographic columns. mdpi.comresearchgate.net This allows for the accurate measurement of specific D-amino acid profiles in complex biological samples. mdpi.com More complex derivatizations can introduce charged moieties to increase ionization efficiency in mass spectrometry or fluorescent tags for optical detection. researchgate.netrsc.org

Interactive Table 3: Summary of Derivatization Strategies

Synthesis of N-Acyl Proline Derivatives for Specific Applications

The synthesis of N-acyl proline derivatives is driven by their diverse applications, ranging from their use as solubilizing agents to their incorporation into peptides and other bioactive molecules. nih.govgoogle.com A variety of methods have been developed to achieve the N-acylation of proline and its analogs, each with its own advantages depending on the desired application.

One common approach involves the direct acylation of proline. For instance, N-acetyl-proline can be used in the production of certain pharmaceutical agents. researchgate.net A method for synthesizing N-acyl compounds without the use of organic solvents or acid chlorides involves the high-temperature amidation of a fatty acid with proline. google.com This approach is particularly relevant for creating N-acyl derivatives of proline for use in cosmetic and dermocosmetic applications as solubilizing agents for hydrophobic molecules. google.com

Solid-phase peptide synthesis (SPPS) offers a powerful platform for creating complex peptides containing N-acyl proline derivatives. A technique known as "proline editing" allows for the synthesis of functionally and structurally diverse peptides. nih.gov This method involves incorporating a protected hydroxyproline (B1673980) (Hyp) residue into a peptide chain, followed by modification of the hydroxyl group on the solid support. nih.gov This strategy enables the creation of a library of proline derivatives within a peptide context, which is crucial for studying structure-activity relationships. nih.gov

The synthesis of N-substituted proline derivatives can also be achieved through direct acylation on a resin-bound peptide. researchgate.net For example, various acid derivatives can be coupled to the N-terminal proline of a peptide sequence. researchgate.net This method is valuable for creating peptide-based molecules with tailored properties.

The development of chiral ionic liquids based on L-proline represents another innovative application of N-acyl proline chemistry. mdpi.com These compounds are synthesized by combining the L-proline cation with various anions. mdpi.com The synthesis often involves ion-exchange resin methodology. mdpi.com

Table 1: Examples of Synthetic Methods for N-Acyl Proline Derivatives

| Product/Application | Synthetic Method | Key Features |

| N-Acyl Proline (Solubilizing Agent) | High-temperature amidation of a fatty acid with proline. google.com | Solvent-free; avoids acid chlorides. google.com |

| Functionally Diverse Peptides | Proline editing on solid-phase. nih.gov | Allows for late-stage diversification of proline residues. nih.gov |

| N-Substituted Peptide | Direct acylation on resin-bound peptide. researchgate.net | Suitable for modifying the N-terminus of peptides. researchgate.net |

| L-Proline-Based Chiral Ionic Liquids | Ion-exchange resin methodology. mdpi.com | Creates novel chiral materials. mdpi.com |

Preparation of Modified this compound Analogs

The preparation of modified this compound analogs is essential for exploring their biological activities and for developing new chemical entities with specific properties. These modifications can involve substitutions on the proline ring or alterations to the N-acetyl group.

One strategy for creating modified proline analogs is through the stereoselective alkylation of proline derivatives. For example, the alkylation of N-Boc-protected 4-hydroxyproline (B1632879) methyl esters can proceed with high diastereoselectivity. nih.gov This allows for the introduction of various substituents at the 4-position of the proline ring. The stereochemical outcome can be influenced by the protecting groups and reaction conditions. nih.gov

The synthesis of quaternary proline analogs, which contain a fully substituted α-carbon, is another important area of research. nih.gov These compounds are of interest for their ability to impose significant conformational constraints on peptides. nih.gov Methods for their synthesis include the alkylation of enolate derivatives and 1,3-dipolar cycloaddition reactions. nih.gov

"Proline editing" also serves as a versatile method for preparing modified proline analogs within a peptide sequence. nih.gov By starting with a hydroxyproline residue, a variety of functional groups can be introduced at the 4-position through SN2 reactions on a sulfonate intermediate. nih.gov This allows for the synthesis of peptides containing 4-fluoro-, 4-hydroxyl-, and other substituted proline analogs. nih.gov

The synthesis of peptide analogs of the neutrophil chemoattractant N-acetyl-proline-glycine-proline (N-acetyl-PGP) demonstrates the importance of modified analogs in biological studies. arvojournals.org Analogs such as N-methyl-PGP can be synthesized from a t-Boc-protected precursor via a modified Mannich reaction. arvojournals.org These analogs help in understanding the structural requirements for biological activity. arvojournals.org

The synthesis of enantiomerically pure δ-benzylproline derivatives showcases a method starting from a different amino acid, L-phenylalanine. rsc.org The key steps involve the construction of a 3-oxopyrrolidine intermediate followed by stereoselective hydrogenation. rsc.org This approach allows for the introduction of a benzyl (B1604629) group at the 5-position of the proline ring.

Table 2: Selected Modified this compound Analogs and Their Synthesis

| Analog Type | Synthetic Approach | Key Intermediate/Reaction |

| 4-Substituted Proline Analogs | Stereoselective alkylation of 4-hydroxyproline. nih.gov | Enolates of N-Boc-4-hydroxyproline methyl ester. nih.gov |

| Quaternary Proline Analogs | 1,3-Dipolar cycloaddition. nih.gov | Azomethine ylides. nih.gov |

| 4-Fluoro- and 4-Hydroxy-Proline Peptides | Proline editing via SN2 reaction. nih.gov | Sulfonate intermediate of hydroxyproline residue. nih.gov |

| N-Methyl-PGP | Modified Mannich reaction. arvojournals.org | t-Boc-PGP. arvojournals.org |

| δ-Benzylproline Derivatives | Intramolecular cyclization and stereoselective hydrogenation. rsc.org | 3-Oxopyrrolidine intermediate. rsc.org |

Structure Activity Relationship Sar Studies of N Acetyl D Proline Analogs

Impact of Stereochemistry on Biological Function

Comparative Analysis of D- and L-Proline Derivatives

The chirality of the proline residue is a critical factor in its biological activity. Studies comparing D- and L-proline derivatives have revealed distinct effects on target interactions. For instance, in the context of collagenase 3 (MMP-13) inhibition, D- and L-proline derivatives with specific lipophilic tails exhibited differential selectivity, with compounds derived from (2R,4R)-4-hydroxyproline showing greater potency than those from (2S,4R)-4-hydroxyproline or (2S)-proline mdpi.com. Similarly, research into inhibitors of the ASCT2 transporter has demonstrated stereospecific inhibition, with both L- and D-configured proline scaffolds showing varying potencies depending on the binding pose and specific substitutions pnas.orgbiorxiv.org.

In the study of N-acetyl-proline-glycine-proline (NAc-PGP) analogs as potential antagonists for chemokine receptors (CXCR1/2), the stereochemistry of the proline residues was found to be critical. While the LL-isomer (NAc-L-Pro-Gly-L-Pro) superimposed well onto the receptor-binding region of CXCL8, the DD-isomer (NAc-D-Pro-Gly-D-Pro) exhibited an opposing orientation of functional groups. This difference in stereochemistry led to the DD-isomer acting as a receptor antagonist, binding to CXCR1/2 but inhibiting the chemotactic response mediated by the LL-isomer and CXCL8 nih.gov.

Table 1: Comparative Activity of NAc-PGP Isomers on CXCR1/2 Receptors

| Peptide Isomer | Receptor Binding Affinity (IC50) | Receptor Antagonist Activity |

| LL-NAc-PGP | Superimposes on CXCL8 region | Agonist (implied) |

| LD-NAc-PGP | Not specified | Not specified |

| DL-NAc-PGP | Not specified | Not specified |

| DD-NAc-PGP | Binds CXCR1/2 | Antagonist |

Note: Specific IC50 values for binding affinity were not consistently provided across all isomers in the source material, but the qualitative binding and antagonistic effects were noted.

Conformational Determinants of Bioactivity

Proline's unique cyclic pyrrolidine (B122466) ring imparts significant conformational rigidity to peptide backbones, influencing secondary structures such as β-turns and polyproline helices mdpi.comnih.gov. This conformational constraint is a key determinant of bioactivity. Substitutions on the proline ring can further modulate these conformational preferences, affecting the cis-trans isomerization of the peptide bond and the endo/exo states of the pyrrolidine ring nih.govresearchgate.netthieme-connect.de. For example, a fused benzene (B151609) ring to the proline scaffold significantly restricts conformational space and influences amide bond geometry acs.org. The specific conformation adopted by a proline-containing peptide or analog dictates its fit into a receptor's binding pocket, thereby governing its efficacy. Studies have shown that proline's position, and the specific conformation it induces, can be critical for activity, with some substitutions completely abolishing biological function nih.govnih.gov.

Influence of N-Acetylation and Side Chain Modifications on Efficacy

The N-acetylation of the N-terminus of peptides is a common modification that can enhance stability by preventing N-terminal degradation sigmaaldrich.com. This modification can also directly impact biological activity. For instance, in the context of neutrophil chemotaxis, N-acetyl-proline-glycine-proline (NAc-PGP) demonstrated significantly higher activity compared to the unblocked tripeptide PGP, suggesting that the N-terminal acetylation contributes to enhanced efficacy arvojournals.org.

Side chain modifications of the proline ring offer a vast landscape for SAR studies, allowing for fine-tuning of a molecule's properties. These modifications can include:

Alkylation and Arylation: Introduction of alkyl or aromatic groups, such as in δ-benzylproline, combines proline's conformational restriction with the properties of aromatic side chains rsc.org. α-Methyl-proline has been utilized to investigate the influence of cis/trans isomerism on bioactivity sigmaaldrich.com.

Fluorination: The introduction of fluorine atoms, as in 4,4-difluoroproline, can maintain conformational preferences similar to proline while potentially altering electronic properties researchgate.net.

Amino Substitutions: Derivatives like 4-aminoproline have been explored as scaffolds for peptidomimetic integrin ligands mdpi.com.

Ring Modifications: Alterations to the ring size, such as with azetidine-2-carboxylic acid (Aze), can induce different turn conformations compared to proline acs.org.

Table 2: Comparative Activity of N-acetyl-Pro-Gly-Pro (NAc-PGP) and Related Peptides

| Peptide | Biological Activity (Neutrophil Polarization Assay) | Notes |

| NAc-PGP | High activity | Potent chemoattractant |

| N-acetyl-PG | Sevenfold less active than NAc-PGP | |

| N-acetyl-P | Inactive | Activity eliminated |

| PGP (unblocked) | 30-fold less active than NAc-PGP | Free carboxyl terminus required for activity |

| N-methyl-PGP | Comparable to unblocked PGP | N-acetylation is important for activity |

| t-Boc-PGP | Sixfold less active than NAc-PGP | Blocking groups at both ends rendered inactive |

Peptide Sequence and Length Considerations in N-Acetyl-Proline Containing Peptides

Studies on N-acetyl-proline-glycine-proline (NAc-PGP) have shown that the tripeptide sequence is important for activity, as shorter analogs like N-acetyl-Pro-Gly (NAc-PG) and particularly N-acetyl-Pro (NAc-P) were significantly less active or inactive, respectively arvojournals.org. This indicates that the length and specific sequence, in addition to the N-terminal acetylation and the proline residue itself, are crucial for optimal biological function. The proline residue's unique conformational properties can influence the orientation and presentation of adjacent amino acids, thereby affecting interactions with biological targets.

Rational Design Principles for Receptor Ligands and Antagonists

SAR studies on N-acetyl-D-proline and its analogs provide critical insights that guide the rational design of novel ligands and antagonists. By understanding how specific structural features influence binding affinity and functional activity, researchers can systematically modify lead compounds to enhance their therapeutic potential.

Key principles employed in rational design include:

Stereochemical Control: Exploiting the stereospecificity of binding interactions is paramount. Designing molecules with the correct D- or L-configuration at chiral centers, including the proline scaffold, can lead to highly selective and potent ligands or antagonists mdpi.compnas.orgbiorxiv.orgnih.gov.

Conformational Restriction: Utilizing proline's inherent conformational rigidity or introducing further constraints through side chain modifications can stabilize the bioactive conformation of a ligand, leading to improved binding affinity and reduced entropic penalties upon binding mdpi.comnih.govacs.orgrsc.org.

Modulating Physicochemical Properties: N-acetylation can enhance peptide stability sigmaaldrich.com, while modifications to the proline side chain can alter hydrophobicity, polarity, and electronic properties to optimize interactions with target binding sites pnas.orgacs.orgsigmaaldrich.comsigmaaldrich.com.

Peptidomimetics: Proline derivatives can serve as scaffolds for peptidomimetics, mimicking key structural features of natural peptides while offering improved stability and pharmacokinetic profiles mdpi.comnih.gov.

Targeting Specific Pockets: Rational design aims to exploit specific subpockets or conformational states within a receptor binding site, as demonstrated by the development of stereospecific ASCT2 inhibitors pnas.orgbiorxiv.org.

Ligand-Induced Interactions: Understanding how ligands can induce specific protein-protein interactions or conformational changes, such as the formation of ternary complexes, can inform the design of more sophisticated modulators acs.org.

By applying these principles, researchers can develop molecules that not only bind effectively to their intended targets but also exhibit desired functional outcomes, such as antagonism or agonism, with high selectivity.

Compound List:

this compound

N-acetyl-L-proline

N-acetyl-Pro-Gly-L-Pro (LL-NAc-PGP)

N-acetyl-L-Pro-Gly-D-Pro (LD-NAc-PGP)

N-acetyl-D-Pro-Gly-L-Pro (DL-NAc-PGP)

N-acetyl-D-Pro-Gly-D-Pro (DD-NAc-PGP)

N-acetyl-Pro-Gly (NAc-PG)

N-acetyl-P (NAc-P)

Proline (Pro)

D-Proline

L-Proline

4-hydroxyproline (B1632879) (Hyp)

(2R,4R)-4-hydroxyproline

(2S,4R)-4-hydroxyproline

(2S)-proline

α-Methyl-proline (αMePro)

Azetidine-2-carboxylic acid (Aze)

Dehydro-β-proline

Pro-Gly-Pro (PGP)

N-methyl-PGP

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS/MS) for Acetylated Amino Acid Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying and characterizing post-translational modifications (PTMs) of amino acids, including acetylation tandfonline.comnih.govnih.gov. In MS/MS, peptides or amino acid derivatives are ionized, and then the resulting ions are fragmented. The fragmentation patterns, or "fingerprints," provide structural information. For acetylated amino acids like N-acetyl-D-proline, MS/MS can reveal characteristic fragment ions that confirm the presence and position of the acetyl group nih.gov. Studies on various N-acetyl amino acids have shown that they typically exhibit losses of water (H₂O) and ketene (B1206846) (C₂H₂O) from their protonated molecules ([M+H]⁺) during MS/MS analysis nih.gov. Immonium ions, which are specific to individual amino acid residues, also serve as diagnostic signals for the presence of these residues within a molecule tandfonline.comnih.gov. For acetylated lysine, specific immonium ions at m/z 126.091 and 143.118 have been identified tandfonline.com, indicating the utility of such fragment ions for identifying acetylated amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure and conformation of organic compounds, including this compound ymdb.cachemrxiv.org. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the number and types of protons and carbon atoms in a molecule, their chemical environments, and their connectivity. For this compound, ¹H NMR spectra would reveal characteristic signals for the acetyl methyl protons and the protons of the proline ring ymdb.canih.gov. ¹³C NMR would provide signals for the carbonyl carbons of the acetyl and carboxyl groups, as well as the carbon atoms of the pyrrolidine (B122466) ring ymdb.canih.gov. Studies on related N-acetylated amino acids have utilized NMR to confirm structural assignments and assess purity nih.govmdpi.com. For instance, ¹H NMR chemical shifts can be influenced by the solvent and molecular environment, and studies have shown changes in these shifts when N-acetylated amino acid derivatives interact with other molecules researchgate.net.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study species with unpaired electrons, such as free radicals mdpi.comnih.govjh.edu. Research has employed ESR spectroscopy to investigate the reactions of electrons with N-acetyl-proline in frozen aqueous solutions nih.govjh.edunih.govacs.org. These studies typically involve irradiating the sample with gamma rays or UV light to generate electrons, which then interact with N-acetyl-proline. ESR spectra revealed that electrons can add to both the peptide bond and the carboxyl group of the acetyl-proline moiety nih.govjh.edunih.gov. Upon annealing, these electron adducts can undergo fragmentation, particularly at the N-Cα bond of the peptide structure nih.govjh.edunih.gov. The analysis of these radical species and their reaction pathways provides insights into the stability and reactivity of this compound under irradiation conditions nih.govjh.edunih.gov.

Chromatographic Methodologies for Enantiomeric Resolution and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for separating and quantifying its enantiomers if present.

Chiral Gas Chromatography (GC) is a highly effective method for separating enantiomers. For amino acids like proline, which are not sufficiently volatile for direct GC analysis, derivatization is required sigmaaldrich.comnih.gov. A common approach involves esterifying the carboxyl group and acylating the amino group sigmaaldrich.com. For proline, methylation followed by acetylation has been shown to yield derivatives suitable for chiral GC separation sigmaaldrich.com. The choice of derivatizing agent can influence the elution order of enantiomers, a phenomenon known as enantioreversal, which can be advantageous for analyzing trace amounts of one enantiomer sigmaaldrich.comchromatographyonline.com. Studies have demonstrated the successful separation of N-acetylated proline derivatives using chiral GC columns, such as those based on cyclodextrins sigmaaldrich.comchromatographyonline.comsigmaaldrich.comtandfonline.com. For example, N-acetyl-proline methyl ester enantiomers have been separated on an Astec CHIRALDEX™ G-TA column sigmaaldrich.com.

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a sensitive technique widely used for the profiling and quantification of amino acids in complex biological matrices mdpi.com. While direct enantiomeric separation by UHPLC often requires specific chiral stationary phases, UHPLC-MS can be employed in conjunction with chiral derivatization agents or as part of a broader D-amino acid profiling strategy mdpi.com. This approach allows for the detection and quantification of D-amino acids, including D-proline or its derivatives, within samples. For example, UHPLC-MS/MS has been used for the quantification of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in biological samples, highlighting its utility in analyzing peptide derivatives researchgate.net.

Spectroscopic Techniques (e.g., Circular Dichroism, IR-LD) for Chiral and Structural Elucidation

Spectroscopic methods such as Circular Dichroism (CD) and Infrared-Linear Dichroism (IR-LD) are valuable for elucidating the stereochemistry and conformation of chiral molecules researchgate.netbeilstein-journals.orgsemanticscholar.orguark.eduacs.orgnih.govsigmaaldrich.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For this compound, CD spectroscopy can confirm its chirality and provide information about its conformation in solution uark.edusigmaaldrich.com. Studies on related chiral molecules, including amino acid derivatives, have shown that CD spectra can exhibit characteristic bisignate signals or induced CD (ICD) patterns upon interaction with chiral environments or hosts researchgate.netbeilstein-journals.orgsemanticscholar.org. IR-LD spectroscopy, which measures the dichroism of infrared absorption bands, can also provide insights into the orientation and conformation of molecules, particularly in ordered systems acs.orgnih.gov. Vibrational circular dichroism (VCD) spectra, obtained from N-acetylproline amide, have been used to determine its aqueous solution structure, suggesting a polyproline II-like conformation acs.orgnih.gov.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been instrumental in understanding the reactivity and electronic properties of N-acetylproline.

Studies using DFT have explored the consequences of electron attachment to N-acetylproline. nih.govacs.org These calculations have shown that excess electrons can be captured by both the peptide bond and the carboxyl group. nih.govacs.org DFT calculations predicted that the carboxyl adduct is significantly more stable than the peptide bond adduct. nih.govacs.org The activation barrier for the cleavage of the N-Cα bond was calculated to be substantially lower for the amide electron adduct (3.7 kcal/mol) compared to the carboxyl electron adduct (23 kcal/mol), which aligns with experimental observations of their relative reactivity. nih.govacs.org

Further computational studies at the B3LYP/6-31++G(d,p) level of theory have been used to analyze the photoelectron spectrum of anionic N-acetylproline. aip.org These investigations concluded that the observed spectrum originates from anions formed by proton transfer following electron attachment to the π* orbital of the acetyl group. aip.org DFT has also been employed to characterize the energy profiles of reaction pathways that lead to the opening of the pyrrolidine (B122466) ring in the anionic form of N-acetylproline. aip.org

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy with DFT calculations has proven effective in the conformational analysis of N-acetyl-L-proline in aqueous solutions, leading to accurate predictions of J-couplings. acs.org Additionally, DFT has been utilized to study the interaction between proline and gold nanoclusters, providing insights into structural, electronic, and bonding properties, which are relevant for the development of biosensors. nih.gov

Table 1: DFT Calculated Activation Barriers for N-Cα Bond Cleavage in N-acetylproline Radical Anions

| Adduct Type | Activation Barrier (kcal/mol) |

| Amide Electron Adduct | 3.7 |

| Carboxyl Electron Adduct | 23.0 |

| Data sourced from computational studies on electron attachment to N-acetylproline. nih.govacs.org |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. bonvinlab.org This technique has been applied to study the conformational dynamics of N-acetylproline and related systems.

MD simulations, in conjunction with NMR data, have been used to investigate the ring conformation of N-acetyl-L-proline in water. acs.org These simulations support a two-site equilibrium model between Cγ-endo and Cγ-exo conformers of the proline ring. acs.org While various force fields have been tested, some, like GROMOS and AMBER, have shown better agreement with experimental NMR data for the trans-rotamer of N-acetyl-L-proline. acs.org For the cis-rotamer, the simulations indicated a population of approximately 80% for the γTβ conformer and 20% for the γE conformer. The trans-rotamer showed a distribution of 61% γTβ and 39% γE. acs.org

The flexibility of proline-containing peptides is a key area of investigation using MD simulations. These simulations are sensitive to the force field used, and inaccuracies can affect the results, especially for intrinsically disordered proteins (IDPs) with flat potential energy surfaces. nih.gov To improve accuracy, conformational ensembles from MD can be refined by incorporating experimental data. nih.gov

MD simulations have also been instrumental in studying proline cis-trans isomerization, a crucial conformational change that can regulate protein function. nih.gov For model peptides like ACE-P-NME (acetyl-proline-N-methylamide), which is structurally similar to N-acetylproline, metadynamics simulations have been used to calculate the free energy landscape of this transition, showing reasonable agreement with experimental data. nih.gov

Table 2: Conformational Populations of N-acetyl-L-proline Rotamers from MD Simulations

| Rotamer | Conformer | Population (%) |

| Cis | γTβ | 80 |

| Cis | γE | 20 |

| Trans | γTβ | 61 |

| Trans | γE | 39 |

| Data derived from combined NMR and MD studies. acs.org |

Molecular Docking and Macromolecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amdhs.org This method is widely used in drug discovery to understand how a ligand, such as an N-acetylproline derivative, might interact with a biological target like an enzyme. nih.govresearchgate.net

The process involves sampling different conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov N-acetyl-L-proline is recognized as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE). sigmaaldrich.com As such, derivatives of L-proline amides have been synthesized and their inhibitory activity against ACE has been evaluated using molecular docking. researchgate.net

In one such study, L-proline amide derivatives were docked into the active site of ACE. researchgate.net The results indicated that the inhibitory activity of these compounds was related to the formation of hydrogen bonds with key residues in the enzyme's active site. researchgate.net For example, a particularly potent derivative showed a docking score of -7.384 kcal/mol, which was supported by in vitro experimental results. researchgate.net These computational models help to elucidate the structural basis for the ligand-target interaction and can guide the design of more effective inhibitors. researchgate.netnumberanalytics.com

The interaction of proline enantiomers with a chiral self-assembled monolayer (SAM) of N-acetyl-L-cysteine has also been investigated using a combination of spectroscopic techniques and computational modeling. unige.chunige.ch These studies help to understand the principles of enantiodiscrimination at a molecular level. unige.chunige.ch

Table 3: Example of Molecular Docking Results for an L-proline Amide Derivative with ACE

| Compound | Docking Score (kcal/mol) |

| L-proline amide derivative B2 | -7.384 |

| This table presents a sample docking score from a study on L-proline amide derivatives as ACE inhibitors. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. sddn.esresearchgate.net These models are a cornerstone of computational drug design, enabling the prediction of the activity of new or untested compounds. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net By developing a mathematical relationship between structural descriptors and observed activity for a set of known molecules (the training set), a QSAR model can be built and then used to predict the activity of other molecules. sddn.esnih.gov

For peptide-based drugs and their analogs, such as derivatives of N-acetyl-D-proline, QSAR models can be developed to predict a range of properties, including bioactivity (e.g., enzyme inhibition), and pharmacokinetic parameters. sddn.es The development of robust QSAR models depends heavily on the quality and diversity of the training set data. nih.govlhasalimited.org The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. researchgate.net

While specific QSAR models exclusively for this compound are not detailed in the provided context, the principles of QSAR are directly applicable. For instance, a series of this compound analogs with varying substituents could be synthesized and tested for a specific biological activity. The resulting data could then be used to construct a QSAR model, identifying which structural features are most important for the desired activity and guiding the design of new, more potent compounds. sddn.es

Emerging Research Frontiers and Future Prospects for N Acetyl D Proline

Development of Novel Therapeutic Agents and Pharmaceutical Interventions

While N-acetyl-D-proline itself is not typically a final drug product, it serves as a crucial chiral building block and structural motif in the development of novel therapeutic agents. chemimpex.comchemicalbook.com Its incorporation into larger molecules can enhance stability, bioavailability, and biological activity. chemimpex.comchemicalbook.com The acetyl group increases lipophilicity, a desirable trait for improving the absorption of drug candidates. chemimpex.com Research in this area is largely focused on more complex peptides that contain an N-acetylated proline terminus.

Key research findings include:

Anti-inflammatory Peptides: The tripeptide N-acetyl-proline-glycine-proline (NAc-PGP) has been identified as a potent chemoattractant for neutrophils. nih.govnih.gov It is generated from the breakdown of the extracellular matrix during chronic inflammation. nih.gov Studies have measured significant levels of NAc-PGP in human samples from patients with inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. nih.gov The DD-isomer of NAc-PGP, containing D-proline at both ends, was found to inhibit the chemotactic activity of the naturally occurring LL-isomer and CXCL8, suggesting its potential as a lead structure for developing antagonists for inflammatory diseases. nih.gov

Anti-fibrotic Agents: The endogenous tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is a well-studied inhibitor of fibrosis. frontiersin.org AcSDKP has demonstrated protective effects in various experimental models of fibrotic diseases, including diabetic nephropathy. frontiersin.orgsemanticscholar.org It is a substrate for the angiotensin-converting enzyme (ACE), and its plasma levels increase significantly with the administration of ACE inhibitors. frontiersin.org This positions AcSDKP and its derivatives as promising therapeutic candidates for combating fibroproliferative diseases, which are responsible for a substantial portion of deaths in the developed world. frontiersin.org

Peptide Synthesis: this compound is a valuable component in the synthesis of peptides, particularly cyclic peptides, which often exhibit greater stability and bioactivity compared to their linear counterparts. chemimpex.commdpi.com The incorporation of D-amino acids like D-proline can enhance the resistance of peptides to enzymatic degradation, prolonging their therapeutic effect. chemicalbook.com

Table 1: N-Acetyl-Proline Containing Peptides in Therapeutic Research

| Peptide | Abbreviation | Therapeutic Target/Potential | Associated Conditions |

|---|---|---|---|

| N-acetyl-proline-glycine-proline | NAc-PGP | Neutrophil chemoattractant; potential antagonist development. nih.gov | COPD, Cystic Fibrosis, Chronic Inflammation. nih.govnih.gov |

| N-acetyl-seryl-aspartyl-lysyl-proline | AcSDKP | Anti-fibrotic; organ protection. frontiersin.orgnih.gov | Diabetic Nephropathy, Kidney Fibrosis, Cardiovascular Disease. frontiersin.orgnih.gov |

Advances in Biocatalysis and Asymmetric Organocatalysis

The field of catalysis has significantly benefited from proline and its derivatives. This compound is part of this expanding toolkit, offering unique properties for both organocatalysis and biocatalysis.

Asymmetric Organocatalysis: L-proline is a renowned organocatalyst, a discovery that contributed to the 2021 Nobel Prize in Chemistry. researchgate.net Proline derivatives are used to catalyze a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions, which are fundamental for producing enantiomerically pure compounds for the pharmaceutical industry. researchgate.netbeilstein-journals.orgunits.it The N-acetylation of proline can modulate its catalytic activity. For instance, the insertion of an acetyl group on the nitrogen atom can restrict certain reaction pathways, thereby promoting alternative mechanisms like hydrogen bonding to drive the reaction. mdpi.com This allows for fine-tuning of the catalyst's behavior to achieve desired stereoselectivity.

Biocatalysis: Biocatalytic methods offer environmentally friendly and highly specific routes for chemical synthesis. Research involving this compound includes the use of enzymes for its production or modification.

Aminoacylases: These enzymes can exhibit high stereospecificity. For example, N-acyl-L-proline acylase has been shown to hydrolyze N-acetyl-L-proline but not this compound, demonstrating its utility in the chiral resolution of racemic mixtures. google.com This specificity is crucial for the industrial production of enantiopure amino acids. nih.gov

Engineered Enzymes: Advances in enzyme engineering have led to the development of novel biocatalysts with tailored properties. acs.org Engineered proline hydroxylases, for example, can introduce functional groups onto the proline ring, creating valuable building blocks for pharmaceutical synthesis. google.com The ability to incorporate proline analogues into enzymes also provides a method for studying enzyme mechanisms and creating biocatalysts with new activities. acs.org

Table 2: Catalytic Applications Involving Proline Derivatives

| Catalysis Type | Catalyst/Enzyme | Key Reaction Type | Significance |

|---|---|---|---|

| Organocatalysis | Proline and its derivatives researchgate.netmdpi.com | Aldol, Mannich, Michael additions. units.it | Enantioselective synthesis of chiral molecules for pharmaceuticals. researchgate.net |

| Biocatalysis | Aminoacylases google.comnih.gov | Hydrolysis of N-acyl amino acids. google.com | Chiral resolution for producing enantiopure D- or L-amino acids. google.com |

| Biocatalysis | Engineered Proline Hydroxylases google.com | Hydroxylation of proline rings. google.com | Creation of functionalized building blocks for drug synthesis. google.com |

Integration into Targeted Metabolomics and Biomarker Discovery Initiatives

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. N-acetylated amino acids, including this compound, are part of the human metabolome and are increasingly recognized for their potential as biomarkers. researchgate.nethmdb.ca

Metabolite Profiling: Targeted metabolomics panels are designed to screen for a broad selection of metabolites across key pathways, and these often include N-acetylated amino acids like N-acetylproline. utmb.edumetwarebio.com Alterations in amino acid metabolism, including that of proline, have been linked to various pathologies such as cancer and neurological disorders. annlabmed.orgnih.gov For instance, studies in diabetic rats have shown decreased levels of D-proline and N-acetyl-L-alanine in the brain, suggesting a role in the pathology of diabetic neuropathy. mdpi.com

Biomarker for Disease: The search for non-invasive and reliable biomarkers is a major goal in clinical research. Peptides containing the N-acetyl-proline moiety have emerged as promising candidates.

The anti-fibrotic peptide AcSDKP is being investigated as a potential biomarker for predicting the decline of renal function in diabetic patients with normal albumin levels. frontiersin.orgresearchgate.net It has also been studied as a serum biomarker for rheumatoid arthritis. jst.go.jp

The pro-inflammatory peptide NAc-PGP is being explored as a biomarker for chronic neutrophilic inflammation in lung diseases like COPD and cystic fibrosis. nih.govnih.gov

Table 3: N-Acetyl-Proline and Related Peptides as Potential Biomarkers

| Potential Biomarker | Associated Condition | Sample Type | Finding |

|---|---|---|---|

| NAc-PGP nih.govnih.gov | COPD, Cystic Fibrosis | Sputum, other human samples | Elevated levels indicate chronic inflammation. nih.gov |

| AcSDKP researchgate.netjst.go.jp | Diabetic Nephropathy, Rheumatoid Arthritis | Urine, Serum | Levels correlate with disease state and progression. researchgate.netjst.go.jp |

| D-proline / N-acetyl-L-alanine mdpi.com | Diabetic Neuropathy | Brain tissue (animal model) | Decreased levels observed with disease progression. mdpi.com |

Interdisciplinary Research at the Interface of Chemical Biology, Medicinal Chemistry, and Materials Science

The distinct characteristics of this compound make it a valuable tool at the intersection of several scientific fields, driving innovation through interdisciplinary approaches.

Medicinal Chemistry: In medicinal chemistry, this compound is prized as a synthetic building block. chemimpex.com Its defined stereochemistry is essential for asymmetric synthesis, where it can be used as a chiral auxiliary to control the three-dimensional structure of the final product. chemimpex.com The acetyl group enhances lipophilicity, which can be leveraged to improve the drug-like properties of new chemical entities. chemimpex.com

Chemical Biology: For chemical biologists, this compound serves as a probe to investigate complex biological systems. It acts as a simple model for studying the structure and function of proline-containing peptides and proteins. chemicalbook.com It has been used to probe the active sites of important enzymes, such as angiotensin-converting enzyme (ACE), helping to elucidate substrate binding and inhibition mechanisms. sigmaaldrich.com Furthermore, studies on electron attachment to N-acetylproline provide fundamental insights into electron-induced reactions within the protein backbone. nih.gov

Materials Science: In materials science, the rigid, cyclic structure of proline is harnessed to create novel polymers and biomaterials. Proline and its derivatives are used in the synthesis of materials like biodegradable polymers, polyamides, and polyurethanes, where structural integrity and biocompatibility are critical. While direct applications of this compound are less common, the principles governing the use of proline derivatives are applicable. For example, proline-rich regions are key structural components in mucins, which are of interest for their lubricating and adhesive properties in the development of new biomaterials. researchgate.net The unique conformational constraints imposed by this compound could be exploited to design new polymers with precisely controlled architectures and functions.

Q & A

Q. What safety protocols should be followed when handling N-acetyl-D-proline in laboratory settings?

Researchers must use appropriate engineering controls (e.g., fume hoods) to minimize dust formation and inhalation risks. Personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory. Storage should prioritize airtight containers in dry, ventilated areas. Emergency procedures for accidental exposure include rinsing affected skin/eyes with water and seeking medical evaluation if symptoms persist .

Q. How can this compound be quantified in biological samples using chromatography?

High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry (MS) is recommended. For example, this compound has been employed as an internal standard (IS) at 100 μM concentrations to assess recovery rates in plant metabolite studies. Method validation should include calibration curves, limit of detection (LOD), and intra-day/inter-day precision tests. Data must be statistically analyzed to ensure reproducibility .

Q. What synthetic routes yield high-purity this compound?

Acetylation of D-proline using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly basic) is a common approach. Purification via recrystallization or column chromatography ensures enantiomeric purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. How can researchers detect this compound in plant stress studies?

Combine freeze-dried tissue extraction with isotope dilution assays. Add this compound as an IS during homogenization to correct for matrix effects. Use tandem MS to distinguish it from structural analogs like proline or betaines. Report recovery rates and ensure alignment with NIH guidelines for experimental transparency .

Advanced Research Questions

Q. What crystallographic techniques resolve this compound’s interactions with serum amyloid P component (SAP)?

X-ray diffraction (XRD) at resolutions ≤1.8 Å reveals binding affinities and conformational changes in SAP complexes. Data collection should include refinement statistics (e.g., R-factor, RMSD) and comparative analysis with L-enantiomers. Crystallization conditions (pH, temperature) must be rigorously optimized to avoid artifacts .

Q. How do enantiomeric differences (D vs. L forms) affect N-acetyl-proline’s biochemical activity?

Conduct competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, this compound exhibits distinct hydrogen-bonding patterns in SAP complexes compared to the L-form, as shown in XRD datasets. Statistical analysis of binding constants (Kd) should address chiral selectivity .

Q. What experimental designs validate this compound as an internal standard in metabolite recovery studies?

Use spiked recovery experiments with varying concentrations (e.g., 50–200 μM) in biological matrices. Calculate percent recovery and relative standard deviation (RSD) to evaluate consistency. Cross-validate results with orthogonal methods like stable isotope labeling. Document all deviations from established protocols to enhance reproducibility .

Q. How can contradictions in stability data for this compound under oxidative conditions be resolved?

Apply kinetic modeling to assess degradation rates under controlled temperatures and oxidant concentrations (e.g., H2O2). Use Arrhenius plots to predict shelf-life. Pair these with NMR or HPLC-MS to identify degradation byproducts. Conflicting data may arise from impurities or inadequate storage conditions, necessitating batch-specific validation .

Q. What computational parameters model this compound’s solvation dynamics in aqueous environments?

Molecular dynamics (MD) simulations should incorporate explicit water molecules and force fields (e.g., AMBER or CHARMM). Analyze radial distribution functions (RDFs) to characterize hydrogen-bonding networks. Compare results with experimental data from neutron scattering or dielectric spectroscopy to refine computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.